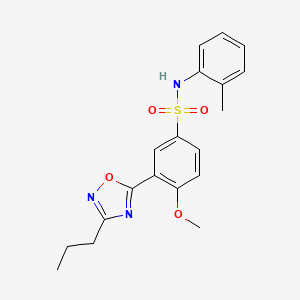
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'POPOP' and is used as a fluorescent dye in various biochemical and physiological experiments. The purpose of
作用機序
POPOP acts as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of POPOP are dependent on the polarity of the solvent, pH, and temperature. POPOP is a non-specific dye and can bind to a variety of molecules, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
POPOP has no known biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes. However, the use of POPOP in experiments can alter the behavior of cells and tissues due to the presence of the dye.
実験室実験の利点と制限
The main advantage of using POPOP in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of molecules and can label specific cells and tissues. POPOP is also easy to use and can be incorporated into a variety of experimental protocols. However, the main limitation of using POPOP is its non-specific binding to molecules, which can lead to false-positive results. In addition, the fluorescence of POPOP can be affected by environmental factors, such as pH and temperature.
将来の方向性
There are several future directions for the use of POPOP in scientific research. One potential application is the development of new fluorescent dyes with improved specificity and sensitivity. Another direction is the use of POPOP in live-cell imaging and in vivo experiments. The development of new techniques for the synthesis of POPOP and other fluorescent dyes is also an area of future research. Finally, the use of POPOP in drug discovery and development is an emerging area of research.
合成法
POPOP can be synthesized through a two-step process. The first step involves the synthesis of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting propylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. In the second step, 4-methoxy-N-(o-tolyl)benzenesulfonamide is reacted with the carbonyl chloride to form POPOP.
科学的研究の応用
POPOP has been extensively used in scientific research as a fluorescent dye. This compound is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to label cells and tissues. POPOP is also used in DNA sequencing and gel electrophoresis to visualize DNA fragments. In addition, POPOP has been used to study the binding of ligands to proteins and to monitor enzyme activity.
特性
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-7-18-20-19(26-21-18)15-12-14(10-11-17(15)25-3)27(23,24)22-16-9-6-5-8-13(16)2/h5-6,8-12,22H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYZOJANAYNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


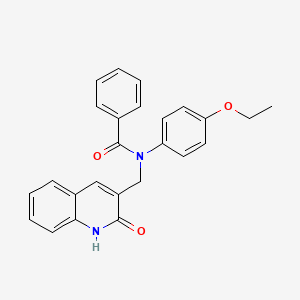
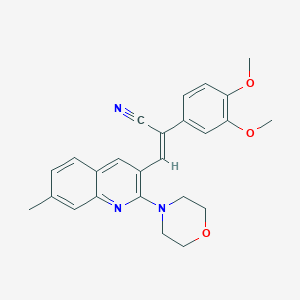
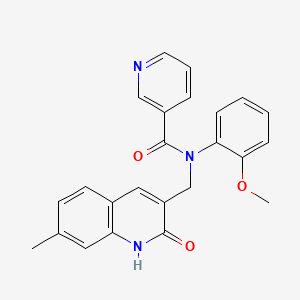
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)

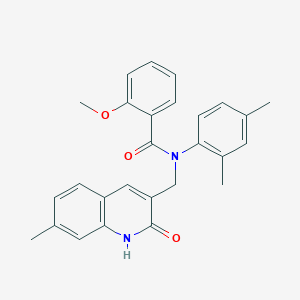


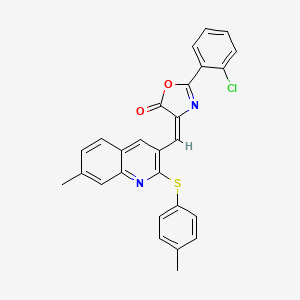
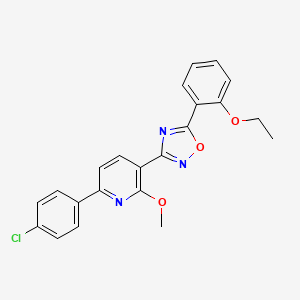
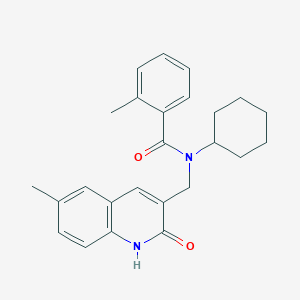
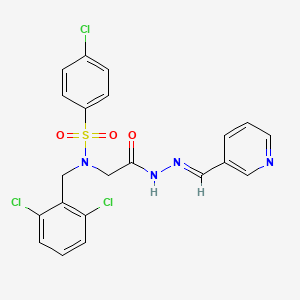
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)